molecular formula C21H15N3O3S2 B2671417 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324758-71-6

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2671417
CAS No.: 324758-71-6
M. Wt: 421.49
InChI Key: KMZLIHNTYPUUBU-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions. . The final step involves the coupling of the thiazole derivative with 5-nitrothiophene-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide stands out due to its unique combination of a thiazole ring and a nitrothiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)29-21(22-18)23-20(25)16-11-12-17(28-16)24(26)27/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZLIHNTYPUUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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